Glutaric anhydride

描述

Overview and Significance in Chemical Sciences

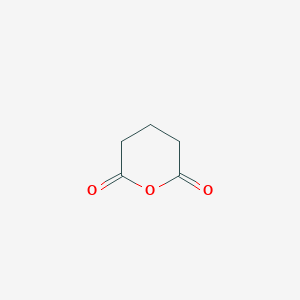

Glutaric anhydride (B1165640), a cyclic dicarboxylic anhydride with the chemical formula C₅H₆O₃, presents as an off-white or beige to light brown crystalline powder. lookchem.comseqens.com It is characterized by a six-membered ring containing two carbonyl groups. This structure makes it a versatile reagent in organic synthesis due to the electrophilic nature of its carbonyl groups, which readily react with nucleophiles. ontosight.ai

The significance of glutaric anhydride in the chemical sciences is broad, primarily serving as a crucial intermediate and building block in the synthesis of a wide array of chemical compounds. ontosight.aichemimpex.com Its applications span across various sectors including pharmaceuticals, polymers, and agrochemicals. chemimpex.comdatavagyanik.com In polymer chemistry, it is utilized as a monomer for producing polyesters and polyamides, contributing to enhanced flexibility and thermal stability of the resulting materials. ontosight.aichemimpex.com It also acts as a hardener in epoxy resins, improving their mechanical and thermal properties.

In the pharmaceutical industry, this compound is a key intermediate in the production of various drugs. lookchem.comseqens.com Its ability to form stable derivatives is leveraged in the development of drug delivery systems. chemimpex.com Furthermore, it finds use in the synthesis of corrosion inhibitors, surfactants, and as a food additive. lookchem.comchemimpex.com

Historical Context of this compound Research

Early research on this compound focused on its synthesis and fundamental reactivity. A common laboratory-scale synthesis involves the dehydration of glutaric acid, often using reagents like acetic anhydride. orgsyn.orgorgsyn.org Initial studies explored its reactions with simple nucleophiles, establishing its utility as an acylating agent.

The development of synthetic methodologies involving this compound has been a continuous area of investigation. For instance, historical methods for preparing derivatives like β-methylthis compound involved multi-step processes. orgsyn.org Over time, more efficient and scalable synthesis routes have been developed. chemicalbook.com Research in the mid-20th century documented procedures for synthesizing substituted glutaric anhydrides, such as α-phenylthis compound, highlighting its role in creating more complex molecular architectures. orgsyn.org

Current Research Landscape and Emerging Trends

The current research landscape for this compound is characterized by its application in advanced and sustainable technologies. A significant trend is the move towards bio-based production methods, with research focusing on using renewable feedstocks like agricultural waste and biomass to synthesize this compound, aligning with green chemistry principles. datavagyanik.com

In materials science, recent studies have explored the use of this compound in creating "smart" materials. For example, it has been incorporated into benzoxazine/epoxy copolymers to impart shape memory and self-healing properties. sigmaaldrich.com It is also being used to functionalize cellulose (B213188) for applications in packaging and biomedical materials, improving thermal stability. sigmaaldrich.com

A particularly active area of research is its use as an electrolyte additive in lithium-ion and sodium-ion batteries. lookchem.comseqens.comrsc.org Studies have shown that this compound can improve the electrode/electrolyte interface, leading to enhanced battery performance and cycle life. lookchem.comrsc.organl.gov Specifically, it can form a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interface (CEI), which helps to suppress electrolyte decomposition and improve capacity retention. rsc.organl.gov

Furthermore, this compound continues to be a valuable tool in bioconjugation and the development of drug delivery systems. sigmaaldrich.com Research is ongoing to utilize its reactivity for attaching molecules to proteins and other biomolecules. mdpi.comebi.ac.uk

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₆O₃ | nih.gov |

| Molecular Weight | 114.10 g/mol | nih.gov |

| Appearance | Off-white flakes or crystals | nih.gov |

| Melting Point | 50-55 °C | lookchem.com |

| Boiling Point | 150 °C at 10 mmHg | lookchem.com |

| CAS Number | 108-55-4 | chemimpex.com |

Table 2: Research Applications of this compound

| Application Area | Research Focus | Key Findings | References |

|---|---|---|---|

| Polymer Chemistry | Monomer for polyesters and polyamides | Enhances flexibility and durability. | ontosight.aichemimpex.com |

| Hardener for epoxy resins | Improves thermal stability and mechanical properties. | sigmaaldrich.com | |

| Pharmaceuticals | Intermediate in drug synthesis | Enables the creation of various active pharmaceutical ingredients. | lookchem.comchemimpex.com |

| Drug delivery systems | Forms stable derivatives for targeted delivery. | chemimpex.com | |

| Energy Storage | Electrolyte additive in batteries | Improves electrode/electrolyte interface and cycle life. | lookchem.comseqens.comrsc.organl.gov |

| Green Chemistry | Bio-based production | Development of sustainable synthesis from renewable feedstocks. | datavagyanik.com |

| Biomaterials | Modification of cellulose | Enhances thermal stability for packaging and biomedical uses. | sigmaaldrich.comresearchgate.net |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Glutaric acid |

| Acetic anhydride |

| β-Methylthis compound |

| α-Phenylthis compound |

| α-Phenyl-α-carbethoxyglutaronitrile |

| Benzenesulfinic acid sodium salt |

| Maleic anhydride |

| Diethyl malonate |

| Methyl crotonate |

| Bagasse |

| Cellulose |

| Hemicelluloses |

| Lignin (B12514952) |

| 1-allyl-3-methylimidazolium chloride |

| Lithium bis(trifluoromethanesulfonyl)imide |

| Lithium difluoro(oxalate)borate |

| Lithium hexafluorophosphate |

| Lithium tetrafluoroborate |

| Sodium hexafluorophosphate |

| Glycol dimethyl ether |

| Vinylidene carbonate |

| Doxorubicin (B1662922) hydrochloride |

| Fe₃O₄@SiO₂ magnetic nanoparticles |

| Benzoxazine |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANNPISTIUFMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044362 | |

| Record name | Glutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white flakes or crystals; [Alfa Aesar MSDS] | |

| Record name | Glutaric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-55-4 | |

| Record name | Glutaric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLUTARIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2,6(3H)-dione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTARIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63OFI15S80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms of Glutaric Anhydride

Classical and Modern Synthesis Routes

The synthesis of glutaric anhydride (B1165640) can be achieved through several pathways, ranging from classical thermal methods to more contemporary, environmentally benign approaches.

Thermal Dehydration of Glutaric Acid

The most direct and classical method for synthesizing glutaric anhydride is the thermal dehydration of glutaric acid. This process involves heating the dicarboxylic acid, which leads to an intramolecular cyclization reaction and the elimination of a water molecule to form the stable six-membered anhydride ring.

The reaction is typically carried out at high temperatures, often in the range of 250–280 °C, under an inert atmosphere such as nitrogen to prevent oxidative side reactions. The stoichiometric equation for this transformation is:

C₅H₈O₄ (Glutaric Acid) → C₅H₆O₃ (this compound) + H₂O

To improve the energy efficiency of this method, catalysts can be employed. Sulfonic acids, like sulfuric acid or p-toluenesulfonic acid, are effective catalysts that lower the activation energy for the dehydration, allowing the reaction to proceed at significantly lower temperatures (150–200 °C) while maintaining high yields. The catalytic mechanism involves the protonation of a carbonyl oxygen on the glutaric acid by the sulfonic acid, which enhances the electrophilicity of the carbonyl carbon and facilitates the intramolecular nucleophilic attack by the second carboxylic acid group.

| Method | Temperature Range | Catalyst | Key Features |

| Uncatalyzed Thermal Dehydration | 250–280 °C | None | High energy input; requires inert atmosphere. |

| Catalyzed Dehydration | 150–200 °C | Sulfonic Acids (e.g., H₂SO₄, p-TsOH) | Lower reaction temperature; reduced energy consumption. |

Alternative Synthetic Pathways

Beyond the direct dehydration of its parent acid, this compound and its derivatives can be synthesized from various precursors.

A synthetic route to α-phenylthis compound starts from α-phenyl-α-carbethoxyglutaronitrile. The process involves the hydrolysis of the nitrile and ester groups using a mixture of hydrochloric acid and acetic acid under reflux conditions. This step yields α-phenylglutaric acid. The subsequent and final step is the cyclization of the resulting dicarboxylic acid by heating it with a dehydrating agent, such as acetic anhydride. The excess acetic anhydride is then removed by distillation to yield the desired α-phenylthis compound.

The synthesis of β-methylthis compound is achieved through the dehydration of β-methylglutaric acid. The precursor acid itself can be prepared through several methods, including the condensation of acetaldehyde (B116499) with cyanoacetamide. nih.gov Once β-methylglutaric acid is obtained, it is treated with a dehydrating agent like acetic anhydride and heated. This promotes the intramolecular cyclization to form β-methylthis compound, which can then be purified by distillation.

In recent years, there has been a significant push towards developing more environmentally friendly, or "green," synthetic methods. These approaches aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency.

Solvent-Free Synthesis: One green approach is the modification of the thermal dehydration of glutaric acid to be performed without any solvent. ebi.ac.ukacs.org This eliminates the need for potentially toxic organic solvents and simplifies product purification. Furthermore, research has demonstrated the synthesis of N-alkyl and N-arylimides from anhydrides, including this compound, using a solvent-free procedure catalyzed by TaCl₅-silica gel under microwave irradiation. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry to accelerate organic reactions. biosynth.com The synthesis of various compounds using this compound has been shown to be significantly faster under microwave conditions compared to conventional heating. fiveable.melibretexts.org For example, the preparation of imides from this compound and amines is highly efficient under microwave irradiation, often in solvent-free conditions, leading to high yields in very short reaction times. researchgate.net

Solid-Acid Catalysis: The use of heterogeneous solid-acid catalysts offers advantages in terms of catalyst recovery and reuse. Sulfated zirconia has been effectively used as a recyclable catalyst for the synthesis of symmetrical carboxylic anhydrides from their corresponding acids, including glutaric acid, under mild and solvent-free conditions. libretexts.org

| Green Synthesis Approach | Catalyst/Conditions | Advantages |

| Solvent-Free | Heat or TaCl₅-silica gel ebi.ac.ukresearchgate.net | Eliminates solvent waste, simplifies purification. |

| Microwave-Assisted | Microwave irradiation researchgate.netfiveable.melibretexts.org | Drastically reduced reaction times, increased yields. |

| Solid-Acid Catalysis | Sulfated zirconia libretexts.org | Recyclable catalyst, mild and solvent-free conditions. |

Mechanism of Action and Reactivity

The reactivity of this compound is fundamentally governed by the electrophilic nature of its two carbonyl carbons. The anhydride linkage creates significant partial positive charges on these carbons, making them susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its extensive use in organic synthesis.

The general mechanism for the reaction of this compound with a nucleophile (Nu-H) is a nucleophilic acyl substitution . The reaction proceeds through a tetrahedral intermediate.

Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons, breaking the π-bond of the carbonyl group and forming a tetrahedral alkoxide intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl group reforms, and the C-O bond of the anhydride ring cleaves, with the carboxylate group acting as the leaving group.

Proton Transfer: A final proton transfer step, often facilitated by a mild base like pyridine, neutralizes the product. mdpi.com

This mechanism underlies the most common reactions of this compound:

Hydrolysis: In the presence of water, this compound readily hydrolyzes to form glutaric acid. This reaction can be accelerated by acid or base catalysts. libretexts.org

Esterification: Alcohols react with this compound to open the ring and form a monoester of glutaric acid. ontosight.ai This reaction is fundamental to its use in modifying polymers like cellulose (B213188) and bagasse. ebi.ac.ukbiosynth.comontosight.ai

Amidation: Ammonia and primary or secondary amines react similarly to yield the corresponding glutaramide derivatives. libretexts.org This reaction requires two equivalents of the amine, as one equivalent is consumed to neutralize the carboxylic acid byproduct. libretexts.org

The six-membered ring of this compound is less strained than the five-membered rings of succinic or maleic anhydrides. This results in slightly slower but more controlled reactions with nucleophiles. Its reactivity makes it a valuable reagent for introducing a five-carbon chain with terminal functional groups, a property widely exploited in the synthesis of pharmaceuticals, polymers, and other fine chemicals.

Electrophilic Nature of Carbonyl Groups and Nucleophilic Attack

The chemical reactivity of this compound is fundamentally dictated by the electrophilic character of its carbonyl carbons. fiveable.me The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom, making the carbonyl carbon an attractive site for nucleophiles. libretexts.org This inherent polarity is central to the diverse reactions that this compound undergoes.

The principal mechanism for reactions involving this compound is nucleophilic acyl substitution . This process generally occurs via a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbonyl carbons. This leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. fiveable.meyoutube.com

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and in the process, a carboxylate group is expelled as a leaving group. masterorganicchemistry.comlibretexts.org

This mechanism is common for reactions with various nucleophiles, including water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). fiveable.melibretexts.org The rate and success of the nucleophilic attack depend on the strength and nature of the incoming nucleophile. fiveable.me

Ring-Opening Reactions with Nucleophiles (Amines, Alcohols)

The reaction of this compound with nucleophiles such as amines and alcohols is a classic example of nucleophilic acyl substitution, resulting in the opening of the anhydride ring to form dicarboxylic acid derivatives. ontosight.ai These reactions are fundamental in both polymer and pharmaceutical synthesis.

Reaction with Alcohols (Alcoholysis): When this compound reacts with an alcohol, the six-membered ring opens to form a monoester of glutaric acid. libretexts.orglibretexts.org The alcohol's oxygen atom acts as the nucleophile, attacking one of the carbonyl carbons. libretexts.org Subsequent proton transfer steps, often facilitated by a non-nucleophilic base like pyridine, lead to the final product. libretexts.org This reaction is a key step in creating functionalized esters and polymers. mdpi.com For instance, the esterification of bagasse with this compound proceeds via nucleophilic attack by the hydroxyl groups of the bagasse on the anhydride. mdpi.com

Reaction with Amines (Aminolysis): Similarly, amines react with this compound to yield amides. libretexts.org Ammonia, primary amines, and secondary amines can all serve as the nucleophile. libretexts.org The nitrogen atom of the amine attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the corresponding N-substituted glutaramide. Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid formed, preventing the protonation of the reactant amine. libretexts.org

The reactivity of this compound in these ring-opening reactions is influenced by its structure. Its six-membered ring has moderate strain compared to the higher strain in five-membered rings like succinic anhydride, leading to slower but more controlled reactions.

Catalytic Reactions

Catalysts play a crucial role in expanding the synthetic utility of this compound, enabling reactions that are otherwise difficult or unselective. These include novel carbon-carbon bond-forming reactions and asymmetric transformations.

Nickel-Catalyzed Decarbonylative Alkylation

A significant advancement in the functionalization of this compound is its use in nickel-catalyzed decarbonylative alkylation. researchgate.net This reaction allows for the coupling of the anhydride with alkyl halides to form γ-alkylated carboxylic acids under mild conditions. researchgate.net The process involves the formal generation of a homoenolate equivalent from the anhydride. researchgate.net

The proposed catalytic cycle generally involves:

Oxidative addition of the Ni(0) catalyst into the anhydride ring.

Decarbonylation (loss of a carbon monoxide molecule) to form a nickelacyclobutane intermediate.

Reaction with an alkyl halide, often involving a single electron transfer (SET) process. researchgate.net

Reductive elimination to form the C(sp³)–C(sp³) bond and regenerate the active nickel catalyst. acs.org

This methodology has been shown to be effective for coupling with unactivated alkyl bromides and tolerates a wide range of functional groups. researchgate.net Compared to succinic anhydride, the use of this compound in these reactions provides access to higher homologues of alkylated acids. researchgate.net

Enantioselective Desymmetrization with Metal-Schiff Base Catalysts

The desymmetrization of meso-cyclic anhydrides, including this compound derivatives, is a powerful strategy for asymmetric synthesis, yielding chiral molecules from achiral starting materials. nih.govresearchgate.net This is often achieved through enantioselective ring-opening with an alcohol, catalyzed by a chiral catalyst. pnas.org

While cinchona alkaloids and their derivatives are prominent catalysts for this transformation, pnas.orgresearchgate.net the principle extends to metal-based chiral catalysts, including those involving Schiff bases. The catalyst creates a chiral environment that differentiates between the two enantiotopic carbonyl groups of the anhydride. pnas.orgacs.org

The mechanism can vary, but two primary pathways are considered:

General Base Catalysis: The chiral catalyst, often containing an amine moiety, acts as a general base, activating the alcohol nucleophile by deprotonation. core.ac.uknih.gov The resulting alkoxide then attacks one of the carbonyl groups preferentially. core.ac.uk Kinetic studies often support this mechanism for cinchona alkaloid-catalyzed alcoholysis. pnas.org

Nucleophilic Catalysis: The catalyst's nucleophilic site (e.g., an amine) attacks the anhydride to form a chiral acyl-ammonium or similar reactive intermediate. This intermediate is then attacked by the alcohol, leading to the product and regenerating the catalyst. core.ac.uknih.gov

DFT computational studies and kinetic experiments have been employed to elucidate the precise mechanism and the origin of enantioselectivity, highlighting how the catalyst's conformation and non-covalent interactions steer the reaction towards one enantiomer. researchgate.netacs.org

Wittig Reaction with this compound

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, typically involving the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or a ketone. Acid anhydrides, such as this compound, are generally not suitable substrates for the standard Wittig reaction.

The high reactivity of the phosphorus ylide, a strong nucleophile and base, leads to preferential reaction with the more electrophilic and less sterically hindered carbonyl groups of aldehydes and ketones. In the case of an acid anhydride, the ylide is more likely to act as a base, deprotonating the α-carbon, or to undergo a nucleophilic acyl substitution-type reaction rather than the desired olefination. The leaving group character of the carboxylate in the anhydride structure facilitates substitution over the formation of the oxaphosphetane intermediate required for the Wittig reaction. Consequently, literature describing the direct application of the Wittig reaction to this compound to form an exocyclic double bond is scarce, as other synthetic routes are more viable for achieving such transformations.

Castagnoli-Cushman Reaction

The Castagnoli-Cushman Reaction (CCR) is a powerful multicomponent reaction that utilizes cyclic anhydrides, including this compound, to synthesize substituted lactams. rsc.orgmdpi.com The reaction typically involves an imine (which can be pre-formed or generated in situ from an amine and an aldehyde) and a cyclic anhydride. rsc.org When this compound is used, the products are substituted δ-lactams (piperidin-2-ones). mdpi.comresearchgate.net

The most widely accepted mechanism for the CCR is a stepwise process: nih.gov

The anhydride enolizes, and the resulting enolate performs a Mannich-type addition to the protonated imine (iminium ion).

This addition forms an open-chain intermediate containing both a carboxylic acid and an amide function.

A subsequent intramolecular cyclization (transannular acylation) occurs, where the nitrogen atom attacks the carboxyl group, closing the ring and forming the final lactam product. acs.org

The reaction is known for its high diastereoselectivity, often favoring the formation of the trans-configured lactam product, although the stereochemical outcome can be influenced by reaction conditions, such as the solvent. rsc.orgresearchgate.net For example, using DMF as a solvent has been shown to increase the proportion of the cis-lactam isomer. rsc.org This reaction provides a convenient and atom-economical route to medicinally important heterocyclic scaffolds. rsc.orgmdpi.com

Interactive Data Tables

Table 1: Nucleophilic Ring-Opening Reactions of this compound

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Alcohol (ROH) | Monoester | This compound + ROH → Glutaric Acid Monoester |

| Amine (RNH₂) | Amide | This compound + 2 RNH₂ → N-Alkyl Glutaramide + RNH₃⁺ Carboxylate |

Table 2: Key Catalytic Reactions Involving this compound

| Reaction Name | Catalyst Type | Substrates | Product Type |

|---|---|---|---|

| Decarbonylative Alkylation | Nickel-based | This compound, Alkyl Halide | γ-Alkylated Carboxylic Acid |

| Enantioselective Desymmetrization | Chiral (e.g., Metal-Schiff Base, Cinchona Alkaloid) | This compound, Alcohol | Chiral Hemiester |

Synthesis of Lactams and Piperidones

The reaction of this compound with imines, known as the Castagnoli-Cushman Reaction (CCR), is a classical and effective method for the synthesis of piperidin-2-ones, which are δ-lactams. mdpi.comrsc.org This reaction typically involves the condensation of an imine with this compound to form a diastereomeric mixture of piperidones. mdpi.com The reaction proceeds through a Mannich-type mechanism, where the enol form of the anhydride attacks the iminium ion, followed by a transannular acylation to form the lactam ring. acs.orgacs.org

The scope of this reaction can be expanded by using substituted glutaric anhydrides, which allows for the introduction of additional functionality and the creation of multiple stereogenic centers in the piperidone ring. mdpi.com For instance, the use of 2-cyano-glutaric anhydrides in reactions with N-arylarylmethanimines leads to the formation of highly substituted 2-piperidinones with three new stereogenic centers, often with good diastereoselectivity. mdpi.com

Furthermore, transformations on the resulting piperidin-2-ones can yield a variety of new substituted derivatives. researchgate.net The reaction of this compound with substituted anilines can produce N-phenyl-piperidine-2,6-diones, which can be further modified. heteroletters.org

A variety of substituted piperidin-2-ones can be synthesized using this methodology. The following table provides examples of such syntheses.

| Anhydride/Precursor | Imine/Amine | Product | Yield (%) | Reference |

| This compound | N-benzylidenebenzylamine | (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | Major product | researchgate.net |

| 3-Aryl glutaric acids | Imines | 6-Oxo-2,4-diarylpiperidine-3-carboxylic acid | - | researchgate.net |

| 2-Cyano-glutaric anhydrides | N-arylarylmethanimines | Substituted 2-piperidinones | High | mdpi.com |

| This compound | Substituted anilines | N-phenyl-piperidine-2,6-diones | - | heteroletters.org |

| 3-Methylthis compound | 1,3-Azadienes | Acid-tethered allylic 2-oxopiperidines | - | cwu.edu |

Stereocontrol and Diastereoselectivity in Lactam Synthesis

The stereochemical outcome of the reaction between this compound and imines is a critical aspect, and significant research has been dedicated to controlling the diastereoselectivity of the resulting lactams. The formation of either cis or trans diastereomers is influenced by several factors, including the substitution on the anhydride ring, the structure of the imine, and the reaction conditions. rsc.orgacs.org

Substituents on the this compound ring play a crucial role in directing the stereochemistry of the reaction. For example, sulfonyl-substituted glutaric anhydrides have been shown to produce δ-lactams with high diastereoselectivity. acs.orgescholarship.orgacs.org Substituents at the 3- or 4-position of the this compound can induce high levels of stereocontrol. acs.orgescholarship.orgacs.org While the initial reaction may form carboxylic acid intermediates with modest diastereoselectivity, subsequent decarboxylation can lead to the formation of a single isomer of the sulfone lactam in high yield. acs.org Methyl-substituted sulfonyl glutaric anhydrides also provide trisubstituted δ-lactams with good diastereomeric ratios. acs.org

The reaction solvent has also been found to have a significant impact on the diastereomeric ratio of the products. While the Castagnoli-Cushman reaction traditionally yields the trans-configured lactam as the major product, conducting the reaction in N,N-dimethylformamide (DMF) instead of conventional solvents like toluene (B28343) or xylene has been shown to significantly increase the proportion of the cis-configured lactam. rsc.orggoogle.com This has allowed for the isolation and characterization of the less common cis isomers. rsc.org

The following table illustrates the effect of substituents and reaction conditions on the diastereoselectivity of lactam synthesis.

| This compound Derivative | Imine | Conditions | Product Diastereomeric Ratio (cis:trans) | Reference |

| 3-(Phenylsulfonyl)tetrahydro-2H-pyran-2,6-dione | Various imines | Acetonitrile (B52724), reflux | High diastereoselectivity for trans | acs.org |

| Methyl-substituted sulfone glutaric anhydrides | Various imines | - | Good diastereomeric ratios | acs.org |

| This compound | Various imines | DMF, 110 °C | Increased proportion of cis isomer | rsc.org |

| 3-Methylthis compound | 1,3-Azadienes | - | Predominantly one stereoisomer | cwu.edu |

The mechanism of stereocontrol is thought to involve a cyclic transition state in the initial Mannich-type reaction, where the facial selectivity is influenced by the substituents on the anhydride. acs.org In the case of sulfone-substituted anhydrides, the transition state is believed to be stabilized by hydrogen bonding to the sulfone group. acs.orgacs.org Computational studies have provided further insight into the mechanistic details and the origins of stereocontrol in these reactions. oregonstate.edu

Advanced Applications in Materials Science and Polymer Chemistry

Polymer Modification and Synthesis

Enhancement of Thermal Stability and Mechanical Properties

The incorporation of glutaric anhydride (B1165640) into polymer structures has been shown to significantly enhance their thermal and mechanical properties. When used as a co-monomer or a post-modification agent, it can increase the glass transition temperature (Tg), thermal stability, and mechanical strength of the resulting polymer. mdpi.comsigmaaldrich.com

For instance, in the context of epoxy resins, glutaric anhydride acts as a hardener, crosslinking the epoxy prepolymers to form a rigid, three-dimensional network. youtube.com This crosslinking restricts the mobility of the polymer chains, leading to a notable improvement in thermal stability. mdpi.comnih.gov Research on epoxy-anhydride vitrimers, a class of self-healing and recyclable polymers, has demonstrated that the use of this compound as a curing agent can yield materials with high glass transition temperatures, reaching up to 140 °C, and a storage modulus of approximately 2.5 GPa at room temperature. mdpi.comsigmaaldrich.comnih.gov These properties make them suitable for structural applications that require high-temperature performance. sigmaaldrich.comnih.gov

Similarly, the modification of biodegradable polyesters with anhydrides like maleic anhydride has been shown to improve their thermal stability by preventing the thermal degradation pathways that involve the formation of cyclic rings. su.ac.th While specific data for this compound in this exact application is less common in the provided context, the principle of enhancing thermal stability through anhydride modification is well-established. su.ac.thresearchgate.net

Table 1: Effect of this compound on Polymer Properties

| Polymer System | Role of this compound | Resulting Property Enhancement | Reference |

|---|---|---|---|

| Epoxy Resins | Curing Agent/Hardener | High Glass Transition Temperature (up to 140 °C), High Storage Modulus (~2.5 GPa) | mdpi.comsigmaaldrich.comnih.gov |

| Plant Oil-Derived Epoxies | Curing Agent | Production of hard and rigid materials | core.ac.uk |

| Poly(lactic acid) (PLA) Blends | Reactive Blending | Improved toughness through enhanced interfacial adhesion | researchgate.net |

| (Meth)acrylic Ester Polymers | Reactant | Formation of thermoplastic copolymers with high thermal decomposition temperatures | google.com |

Curing Agent in Epoxy Resins and Polyurethane Adhesives

This compound is a widely recognized curing agent for epoxy resins. youtube.com The curing process involves the ring-opening of the anhydride by hydroxyl groups present in the epoxy resin system, followed by the reaction of the newly formed carboxylic acid with the epoxy groups. mdpi.com This sequence of reactions leads to the formation of a highly crosslinked polyester (B1180765) network, which imparts desirable properties such as high thermal stability, good mechanical strength, and excellent electrical insulation to the cured resin. youtube.commdpi.com Anhydride-cured epoxy systems are known for their low curing shrinkage and long pot life, making them suitable for applications like large castings and electrical insulation. youtube.com

A significant application of this compound is in the formulation of high glass transition temperature (Tg) vitrimers. mdpi.comsigmaaldrich.comnih.gov Vitrimers are a class of polymers that behave like traditional thermosets at their service temperature but can be reprocessed and recycled at elevated temperatures due to dynamic covalent bond exchange reactions. nih.govresearchgate.net In epoxy-anhydride vitrimers, this compound is used to cure aminoglycidyl monomers. nih.govresearchgate.net The resulting networks exhibit high Tg values, up to 140 °C, making them suitable for high-temperature applications. mdpi.comsigmaaldrich.comnih.gov The presence of tertiary amine groups in the aminoglycidyl monomers can catalyze the transesterification reactions that enable the network rearrangement and recyclability. nih.govresearchgate.net

The dynamic nature of the ester bonds in this compound-cured epoxy networks is key to their recyclability and stress relaxation properties. nih.govresearchgate.net At elevated temperatures, above the topology freezing transition temperature (Tv), the transesterification reactions become significant, allowing the polymer network to rearrange and relax stress. mdpi.comsigmaaldrich.comnih.gov This property is crucial for the reprocessing and recycling of these materials; a cured vitrimer can be ground into a powder and then re-molded into a new part by applying heat and pressure. nih.govresearchgate.net Research has shown that epoxy-anhydride vitrimers based on diglycidyl ether of bisphenol A and this compound can achieve complete stress relaxation in a short time at elevated temperatures, for example, in just 3.6 minutes at 180 °C in some formulations. acs.org

Modification of Cellulose (B213188) and Lignin (B12514952)

This compound is an effective agent for the chemical modification of natural polymers like cellulose and lignin. This modification, typically an esterification reaction, can significantly alter the properties of these biopolymers, making them more suitable for various applications.

The modification of cellulose and lignin with this compound has been shown to improve their thermal stability and compatibility with other polymers in composite materials. For instance, the esterification of bagasse, a lignocellulosic material, with this compound increases its surface adhesion compatibility, which is beneficial for creating biocomposites and for potential biomedical applications like immobilizing peptides or proteins. mdpi.comnih.gov

The esterification of cellulose and lignin with this compound proceeds via a nucleophilic substitution reaction. mdpi.comnih.govresearchgate.net The hydroxyl groups present in cellulose and lignin act as nucleophiles, attacking one of the electrophilic carbonyl carbons of the this compound molecule. This leads to the opening of the anhydride ring and the formation of an ester linkage, with a pendant carboxylic acid group attached to the polymer backbone. cambridge.org

Studies on the esterification of bagasse in an ionic liquid medium have revealed the reactivity order of its components towards this compound to be lignin > hemicelluloses > cellulose. mdpi.comnih.gov Nuclear magnetic resonance (NMR) analysis has further shown that in lignin, the aliphatic hydroxyl groups are more readily esterified than the phenolic hydroxyls. mdpi.comnih.govresearchgate.net For cellulose and hemicelluloses, the primary hydroxyl groups are more reactive than the secondary ones. mdpi.comnih.govresearchgate.net The extent of esterification, measured as the percentage of substitution (PS), generally increases with a higher dosage of this compound. mdpi.com

Table 2: Reactivity of Bagasse Components with this compound

| Component | Reactivity Order | Preferred Reaction Site | Reference |

|---|---|---|---|

| Lignin | 1 | Aliphatic hydroxyls | mdpi.comnih.govresearchgate.net |

| Hemicelluloses | 2 | Primary hydroxyls | mdpi.comnih.govresearchgate.net |

| Cellulose | 3 | Primary hydroxyls | mdpi.comnih.govresearchgate.net |

Biodegradable Polymers and Composites

This compound is utilized in the synthesis of biodegradable polymers, contributing to the development of environmentally friendly materials. It serves as a monomer in the production of polymers like poly(ester amide)s (PEAs), which combine the favorable degradation characteristics of polyesters with the thermal and mechanical stability of polyamides. upc.edu These synthetic aliphatic polyesters are designed for applications where biocompatibility and biodegradability are crucial. upc.edumdpi.com

In the synthesis of PEAs, hydroxyamides can be formed from the reaction of this compound with aminoalcohols, which are then polymerized. upc.edu The resulting PEAs are semi-crystalline materials with varying molecular weights and melting points. upc.edu Furthermore, this compound is used to create anhydride-grafted compatibilizers for biocomposites. google.com These compatibilizers, which consist of biodegradable polymers modified with an anhydride group, improve the interface between a polymeric matrix and various fillers, such as agricultural residues or inorganic fillers, in biodegradable composites. google.com

Copolymers with (Meth)acrylic Esters

This compound is also used to create thermoplastic copolymers with (meth)acrylic esters. google.com These copolymers can be prepared by reacting a (meth)acrylic ester polymer with an imidization agent and an esterifying agent. google.com.na The resulting materials include this compound-methacrylic acid-N-methylglutarimide-methyl methacrylate (B99206) copolymers. cymitquimica.comcymitquimica.com These acrylic resins can exhibit high glass transition temperatures (above 120°C) and are noted for their non-birefringent properties, making them suitable for specific optical applications. google.com.na

Enhancement of Copolymers with Shape Memory and Self-Healing Properties

A significant application of this compound is in the functionalization of copolymers to impart smart properties like shape memory and self-healing. researchgate.net By incorporating this compound into bio-based benzoxazine/epoxy copolymers, for example, thermosets can be developed that exhibit these properties, which can be triggered by near-infrared (NIR) light without the need for fillers. researchgate.net

The mechanism for self-healing in these systems involves the formation of dynamic covalent bonds through transesterification reactions enabled by the this compound functionalities. researchgate.net When a crack occurs, NIR light provides a photothermal effect that induces crack closing due to the material's shape memory effect. researchgate.net This allows polymer chains to diffuse across the crack interface, where transesterification reactions heal the damage. researchgate.net

The content of this compound influences the material's properties. Increased this compound content can lead to higher crosslinking density, resulting in improved tensile strength and a higher glass transition temperature. researchgate.net Studies have shown that these functionalized copolymers can achieve a 100% shape recovery ratio within 20 seconds of NIR actuation and restore up to 94% of their storage modulus after 20 minutes of healing. researchgate.net

Table 2: Properties of this compound (GA)-Functionalized Self-Healing Copolymers

| Property | Performance Metric | Condition | Reference |

|---|---|---|---|

| Shape Recovery Ratio | 100% | Within 20 seconds of NIR actuation | researchgate.net |

| Restored Storage Modulus (Healing Efficiency) | 94% | After 20 minutes of NIR actuation | researchgate.net |

| Tensile Strength | Increased from 11 to 16 MPa | With increased GA content | researchgate.net |

| Glass Transition Temperature (Tg) | Increased from 72 to 150°C | With increased GA content | researchgate.net |

Advanced Functional Materials

Beyond polymer modification, this compound is a key component in the formulation of various advanced functional materials used across multiple industries. researchgate.net

Adhesives and Coatings

This compound is widely used in the formulation of adhesives and coatings, where it enhances performance properties like adhesion and durability. sarchemlabs.comchemimpex.com It functions as a curing agent for epoxy resins and in polyurethane adhesive systems. ontosight.aidatavagyanik.com In coatings and paints, it acts as a binder, providing excellent adhesion. ontosight.ai Its role as a crosslinking agent is crucial for improving the bonding capabilities and resistance of adhesives and sealants to environmental factors. sarchemlabs.comchemimpex.com The demand for this compound-based intermediates is growing, particularly in the automotive sector for lightweight resins and durable coatings used in electric vehicles and other components. datavagyanik.com

Corrosion Inhibitors

This compound serves as a key intermediate in the synthesis of advanced organic corrosion inhibitors. While not typically used in its original form, its derivatives, created through reactions with various nucleophiles, exhibit significant potential in protecting metallic surfaces from corrosive environments. The anhydride's ring structure is readily opened by amines, hydrazides, and other compounds to introduce carboxylic acid functionalities and other polar groups, which are crucial for the inhibitor's adsorption onto metal surfaces.

Research Findings on this compound Derivatives

Research has focused on synthesizing novel inhibitor molecules where this compound provides a flexible carbon chain and a terminal carboxyl group, enhancing the molecule's ability to form a protective film. This film acts as a barrier, isolating the metal from aggressive ions in the environment.

A notable area of investigation involves the reaction of this compound with hydrazide derivatives to form new diazine compounds. One such study focused on the synthesis of 5-nitro-3-[iminoaceto(hexahydrodiazepine-3,7-dione)-2-yl]-2-oxo indole, a compound prepared by reacting a 5-nitro isatin (B1672199) hydrazide derivative with this compound in glacial acetic acid. researchgate.net The resulting diazine derivative was evaluated as a corrosion inhibitor for carbon steel in a 3.5% NaCl solution, simulating seawater conditions.

Electrochemical studies, specifically potentiodynamic polarization, were conducted to determine the effectiveness of this this compound derivative. The results indicated that the compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.net The inhibition is achieved through the adsorption of the inhibitor molecules onto the carbon steel surface, a process found to follow the Langmuir adsorption isotherm. researchgate.net

The inhibition efficiency (%IE) was observed to increase with higher concentrations of the inhibitor, reaching a maximum of 89.09% at a concentration of 20 parts per million (ppm) at 298 K. researchgate.net However, the efficiency was found to decrease as the temperature increased, suggesting that the primary mechanism of interaction is physisorption (physical adsorption). researchgate.net This process is typically reversible and involves weaker intermolecular forces between the inhibitor and the metal surface.

The detailed findings from the potentiodynamic polarization studies are summarized in the data tables below.

Interactive Data Table: Potentiodynamic Polarization Data for a this compound-Diazine Derivative on Carbon Steel in 3.5% NaCl

| Concentration (ppm) | Temperature (K) | Ecorr (mV) | Icorr (µA/cm²) | Inhibition Efficiency (%IE) | Source |

| Blank | 298 | -721 | 10.11 | - | researchgate.net |

| 5 | 298 | -716 | 2.91 | 71.22% | researchgate.net |

| 10 | 298 | -708 | 1.87 | 81.50% | researchgate.net |

| 20 | 298 | -701 | 1.10 | 89.09% | researchgate.net |

| 20 | 308 | -710 | 1.99 | 83.19% | researchgate.net |

| 20 | 318 | -718 | 3.11 | 73.71% | researchgate.net |

Interactive Data Table: Thermodynamic Parameters for the Adsorption of the this compound-Diazine Derivative on Carbon Steel

| Temperature (K) | ΔG°ads (kJ/mol) | ΔH°ads (kJ/mol) | ΔS°ads (J/mol·K) | Source |

| 298 | -16.11 | -29.14 | -43.72 | researchgate.net |

| 308 | -15.67 | -29.14 | -43.72 | researchgate.net |

| 318 | -15.23 | -29.14 | -43.72 | researchgate.net |

The negative values for the standard free energy of adsorption (ΔG°ads) indicate a spontaneous adsorption process. The negative value for the standard enthalpy of adsorption (ΔH°ads) confirms the exothermic nature of the adsorption, which is consistent with the observed decrease in inhibition efficiency at higher temperatures. researchgate.net

These findings underscore the role of this compound as a versatile building block for creating effective corrosion inhibitors. By incorporating it into larger molecular structures, researchers can develop compounds with tailored properties for specific industrial applications, particularly for protecting carbon steel in saline environments.

Applications in Medicinal Chemistry and Bioconjugation

Synthesis of Biologically Active Compounds

Glutaric anhydride (B1165640) serves as a crucial intermediate and building block in the synthesis of various pharmaceuticals and biologically active compounds. chemimpex.comnordmann.globalbayvillechemical.net It is frequently used in the production of glutaric acid-based pharmaceuticals, pesticides, and other specialty chemicals. bayvillechemical.netseqens.com The reactivity of the anhydride ring allows for its incorporation into larger, more complex molecular structures. For instance, glutaric anhydride participates in the Castagnoli-Cushman reaction (CCR) with imines to produce a variety of lactams, which are structural motifs present in many biologically relevant molecules. researchgate.netmdpi.com Specifically, reactions with 2-cyano-glutaric anhydrides and N-arylarylmethanimines can yield 2-piperidinones in high yields. mdpi.com This role as a foundational chemical unit makes it valuable in the development of new therapeutic agents. chemimpex.com

Bioconjugation and Biomolecule Modification

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule, to create a new hybrid with combined properties. rsc.org this compound is a powerful tool in this field, used to modify biomolecules or to act as a linker, attaching biologically active compounds to carrier molecules. chemimpex.com These modifications are performed under mild conditions to preserve the integrity and function of the biomolecule. sigmaaldrich.com

The ε-amino group of lysine (B10760008) residues on the surface of proteins is a common target for chemical modification. mdpi.comresearchgate.net this compound reacts with these unprotonated amino groups, typically at a pH of 8.0 or higher, in a process called acylation. researchgate.net This reaction is significant because it changes the net charge of the lysine residue from positive (+1) to negative (-1) and increases the length of the side chain. nih.govnih.gov This charge reversal can lead to the dissociation of multimeric proteins and has been used to solubilize otherwise insoluble proteins. researchgate.net

Research has shown that this compound can effectively glutarylate lysine residues in proteins. A study on bovine liver glutamate (B1630785) dehydrogenase (GDH) demonstrated that treatment with this compound significantly increased the glutarylation level of multiple lysine residues. nih.gov The modification was compared to that achieved with the natural acylating agent, glutaryl-CoA, showing a noticeable overlap in the modified lysine residues. nih.gov Lysine glutarylation is now recognized as a post-translational modification (PTM) that can regulate metabolic processes and is reversible in vivo, with enzymes like SIRT5 acting as deglutarylases. nih.gov

| Modified Lysine Residue in GDH | Modification by this compound (0.16 mM) | Modification by Glutaryl-CoA (0.5 mM) |

|---|---|---|

| K110 | Yes | No |

| K171 | Yes | Yes |

| K183 | Yes | Yes |

| K187 | Yes | Yes |

| K191 | Yes | Yes |

| K390 | Yes | Yes |

| K418 | Yes | No |

| K503 | Yes | Yes |

| K527 | Yes | Yes |

Table 1. Comparison of glutarylated lysine residues in bovine glutamate dehydrogenase (GDH) after modification with this compound versus glutaryl-CoA, based on mass spectrometry analysis. nih.gov

This compound is a key component in the development of advanced drug delivery systems. chemimpex.comnih.gov It is used to modify carrier molecules, such as nanoparticles and dendrimers, to facilitate the controlled release and targeted delivery of therapeutic agents. sigmaaldrich.com

Researchers have developed this compound-functionalized magnetic nanoparticles (Fe3O4@SiO2-Glu) as a carrier for the anti-cancer drug doxorubicin (B1662922) hydrochloride (DOX). sigmaaldrich.com These nanoparticles, with sizes ranging from approximately 30 to 50 nm, possess a specific surface area of 62.6 m²/g. sigmaaldrich.comresearchgate.net The functionalization with this compound imparts a negative surface charge to the nanoparticles at pH values from 3 to 8.5. sigmaaldrich.comresearchgate.net This system demonstrates pH-controlled drug delivery; the adsorption efficiency of DOX onto the nanoparticles is high at physiological pH (7.4) but decreases significantly in acidic conditions, suggesting that the drug would be released in the acidic microenvironment of tumors. sigmaaldrich.com

| Parameter | Value/Finding |

|---|---|

| Nanoparticle Composition | Fe3O4@SiO2-Glu (this compound functionalized silica-coated magnetite) |

| Size Range | ~30 to 50 nm sigmaaldrich.comresearchgate.net |

| Specific Surface Area | 62.6 m²/g sigmaaldrich.comresearchgate.net |

| Adsorption Efficiency (pH 7.4, 303 K) | 92% sigmaaldrich.com |

| Adsorption Efficiency (pH 3.0) | 18% sigmaaldrich.com |

| Adsorption Kinetics Model | Pseudo-second-order sigmaaldrich.comresearchgate.net |

| Isothermal Adsorption Model | Freundlich sigmaaldrich.comresearchgate.net |

Table 2. Characteristics and doxorubicin adsorption performance of this compound-functionalized magnetic nanoparticles. sigmaaldrich.comresearchgate.net

To overcome cisplatin (B142131) resistance in cancer cells, Generation 5 Polyamidoamine (G5 PAMAM) dendrimers have been modified with this compound. nih.gov In one study, an average of 75 surface amino groups on the G5 dendrimer were converted to carboxylic acids using this compound (creating G5-GA75), which were then conjugated with the anticancer drug cisplatin. nih.gov This G5-GA75-cisplatin complex showed a platinum loading of 350±21 μg per 1 mg of the dendrimer and exhibited controlled, pH-dependent release of cisplatin. nih.gov

The complex demonstrated significantly greater anticancer activity against a cisplatin-resistant breast cancer cell line (MCF-7R) compared to free cisplatin. nih.gov This enhanced cytotoxicity was attributed to a 3 to 6 times higher intracellular accumulation of cisplatin, which overcame the resistance mechanism involving low expression of the copper transporter 1 (Ctr1) and high expression of the efflux pump ATP7B in the resistant cells. nih.gov These results indicate that glutaryl-modified G5 PAMAM dendrimers are a promising carrier for cisplatin in treating resistant cancers. nih.gov

| Treatment | Platinum Concentration | Cell Viability (%) after 96h |

|---|---|---|

| G5-GA75-cisplatin | 1 µg/ml | 27.47 ± 2.53% nih.gov |

| 3 µg/ml | 12.18 ± 0.65% nih.gov | |

| 5 µg/ml | 11.62 ± 0.84% nih.gov | |

| Free Cisplatin | 5 µg/ml | 46.33 ± 5.06% nih.gov |

Table 3. Cytotoxicity of G5-GA75-cisplatin complex versus free cisplatin in cisplatin-resistant MCF-7R breast cancer cells. nih.gov

The principles of using this compound for modification extend to the food industry for the delivery of bioactive compounds. researchgate.net Many beneficial food components, such as polyphenols and vitamins, are chemically unstable and have poor bioavailability, limiting their health benefits. researchgate.netrsc.org Encapsulation and controlled-release systems are being developed to protect these compounds from degradation during processing, storage, and digestion. researchgate.netresearchgate.net

This compound can be used to modify natural polymers, such as chitosan, to create effective carriers. researchgate.net These modified polymers can encapsulate bioactive nutrients, protecting them from the harsh environment of the gastrointestinal tract and allowing for targeted or controlled release. researchgate.net By enhancing the stability and bioavailability of these compounds, such delivery systems can improve their efficacy upon consumption. nih.govmdpi.com

Analytical Techniques and Characterization in Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of glutaric anhydride (B1165640) and confirming its successful functionalization in various reactions.

FT-IR Spectroscopy for Functionalization Confirmation

Fourier-transform infrared (FT-IR) spectroscopy is a primary tool for verifying the incorporation of glutaric anhydride into other molecules. The presence of characteristic absorption bands confirms the success of esterification or other modification reactions.

When this compound reacts to form an ester, new peaks appear in the FT-IR spectrum. For instance, in the esterification of starch, the appearance of new absorption peaks around 1733 cm⁻¹ (attributed to C=O stretching vibration) and 1555 cm⁻¹ (ascribed to free -COO- antisymmetric stretching vibration) indicates the successful introduction of this compound into the starch molecules. ijournals.cn Similarly, during the curing of epoxy resins with this compound, the disappearance of anhydride carbonyl bands at approximately 1860 and 1778 cm⁻¹ and the emergence of a new ester carbonyl band at 1740 cm⁻¹ confirm the reaction. mdpi.com A broad absorption band around 3482 cm⁻¹, associated with the formation of hydroxyl groups, is also observed. mdpi.com

In the functionalization of cellulose (B213188), FT-IR spectra demonstrate the successful grafting of this compound. nih.govresearchgate.net The esterification of bagasse, a complex lignocellulosic material, with this compound is also confirmed by FT-IR, showing an increased intensity of the C=O stretching band at 1729 cm⁻¹. mdpi.com

Interactive Table:

Characteristic FT-IR Peaks for this compound Functionalization| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| Anhydride C=O | ~1860, ~1778 | Disappears upon reaction | mdpi.com |

| Ester C=O | ~1740, ~1733 | Appears after esterification | ijournals.cnmdpi.com |

| Carboxylate (-COO-) | ~1555 | Appears after reaction | ijournals.cn |

NMR Spectroscopy for Structural Analysis and Degree of Substitution

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical structure of this compound derivatives and is used to determine the degree of substitution (DS). researchgate.netresearchgate.net

In the analysis of esterified bagasse, ¹H NMR spectra show new peaks at 1.75, 2.26, and 2.36 ppm, which are assigned to the glutaryl protons, confirming the esterification. mdpi.com The corresponding ¹³C NMR spectrum shows new signals at 20.34, 33.14, 173.02, and 174.43 ppm, attributed to the glutaryl carbons, further verifying the reaction. mdpi.com These NMR analyses have indicated that in lignocellulosic materials, the primary hydroxyl groups in cellulose and hemicelluloses are more reactive than the secondary hydroxyls, and lignin's aliphatic hydroxyls are the first to be esterified. mdpi.comebi.ac.uk

NMR is also crucial for determining the amount of this compound units in copolymers. google.com For instance, in copolymers with methyl methacrylate (B99206), ¹³C NMR analysis can quantify the mole percentage of anhydride groups. google.com The structures of newly synthesized compounds derived from reactions with this compound are often established using a combination of 1D and 2D NMR techniques. ebi.ac.uk

UV-Vis Spectroscopy

UV-Vis spectroscopy is another analytical tool used in the study of this compound, primarily for quantitative analysis and to monitor reactions. This compound itself can be detected by UV at specific wavelengths. For instance, in HPLC analysis, a detection wavelength of 220 nm is commonly used. sielc.com Another method specifies a detection wavelength of 210 nm. whuznhmedj.com

Studies on the optical properties of various organic acids in aqueous solutions have included glutaric acid, the hydrolysis product of the anhydride. copernicus.org The absorbance spectra in the UV region show distinct features for different acids, which is fundamental for their detection and quantification in mixtures. copernicus.org In the development of nanoparticles, UV-visible spectrophotometry has been used alongside FT-IR to confirm the successful synthesis of functionalized particles. nih.gov

Chromatographic Techniques

Chromatography is essential for separating components in a mixture, making it ideal for assessing the purity of this compound and quantifying it in various samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purity determination of this compound and its related compounds. sielc.com Reverse-phase (RP) HPLC is a common approach.

One established HPLC method uses a C18 column with a mobile phase consisting of methanol (B129727) and a 0.1% phosphoric acid solution (3:97 v/v) at a flow rate of 0.9 mL/min and a column temperature of 30°C. whuznhmedj.com This method effectively separates succinic acid and adipic acid, which are potential impurities in this compound. whuznhmedj.com Another simple method employs a mobile phase of acetonitrile (B52724) and water, allowing for UV detection at 220 nm. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be used in place of phosphoric acid. sielc.com

HPLC is also crucial for monitoring the progress of reactions involving this compound. For example, in the synthesis of N-glutaryl darunavir (B192927), HPLC was used to track the reaction between darunavir and this compound over time, with chromatographic conditions including a reversed-phase C8 column and a mobile phase of acetonitrile and water (50:50, v/v). researchgate.net

Interactive Table:

HPLC Methods for this compound Analysis| Column Type | Mobile Phase | Detection Wavelength | Application | Reference |

|---|---|---|---|---|

| Newcrom R1 (RP) | Acetonitrile, Water | 220 nm | Separation and analysis | sielc.com |

| Waters Symmetry C18 | Methanol, 0.1% Phosphoric Acid (3:97) | 210 nm | Purity, detection of related acids | whuznhmedj.com |

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of this compound and its polymers, including melting point, glass transition temperature, and thermal stability.

This compound has a melting point of approximately 55-57°C. biosynth.comavantorsciences.com DSC analysis of cellulose functionalized with this compound revealed dehydration occurring between 17°C and 134°C and a glass transition temperature in the range of -30°C to -20°C. nih.govresearchgate.net The subsequent decomposition phases, including fusion and depolymerization, occur at higher temperatures, from 195°C to 374°C. nih.govresearchgate.net

TGA is used to assess the thermal stability of polymers containing this compound. For example, copolymers of this compound show high thermal decomposition temperatures, with a 1% weight loss occurring at temperatures at least 100°C above their glass transition temperatures, indicating good thermal stability. google.com In the study of polyesters modified with this compound, TGA was performed at a heating rate of 10°C per minute in air to determine decomposition temperatures. akjournals.com Similarly, the thermal properties of polyethers derived from the polymerization of cyclohexene (B86901) oxide and this compound showed high thermal stability up to 387°C in TGA curves. researcher.life

Interactive Table:

Thermal Properties of this compound and Derivatives| Material | Analytical Method | Property | Value/Range | Reference |

|---|---|---|---|---|

| This compound | - | Melting Point | 55-57°C | biosynth.comavantorsciences.com |

| Functionalized Cellulose | DSC | Dehydration | 17-134°C | nih.govresearchgate.net |

| Functionalized Cellulose | DSC | Glass Transition (Tg) | -30 to -20°C | nih.govresearchgate.net |

| Functionalized Cellulose | DSC | Decomposition | 195-374°C | nih.govresearchgate.net |

| This compound Copolymers | TGA | Thermal Stability | High, 1% weight loss >100°C above Tg | google.com |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a key technique used to assess the thermal stability of materials containing this compound. google.comresearchgate.net By monitoring the change in mass of a sample as it is heated at a controlled rate, TGA can pinpoint the temperatures at which decomposition begins. google.com

In the context of polymer chemistry, TGA has been used to study epoxy-anhydride networks. For instance, research on aminoglycidyl resins cured with this compound revealed that the thermal stability of the resulting vitrimers is influenced by the stoichiometric ratio of the reactants and the presence of a catalyst. mdpi.com Non-catalyzed systems exhibited higher thermal stability, which was attributed to a greater degree of homopolymerization. mdpi.com Specifically, the initial weight loss temperature for non-catalyzed systems was around 320°C, which decreased to approximately 280°C with the addition of a Zn(acac)₂-H₂O catalyst. mdpi.com

Similarly, studies on bio-based thermosets have utilized TGA to evaluate the impact of this compound on the thermal properties of the final product. researchgate.net Research on kraft lignin (B12514952) modified with various anhydrides, including a close structural relative, succinic anhydride, has also employed TGA to demonstrate an increase in thermal stability at the major decomposition temperature. ncsu.edu

The data from TGA is often presented as a curve of weight loss versus temperature, with the first derivative of this curve (DTG) highlighting the temperatures of maximum decomposition rates. ncsu.edu This information is vital for determining the suitable temperature range for the application of lignin-reinforced composites. ncsu.edu

| System | Initial Weight Loss Temperature (Ti) | Weight Loss at 900°C (w900) |

|---|---|---|

| Non-catalyzed 3-DGOA/Glutaric Anhydride | ~320°C | 11% |

| Catalyzed 3-DGOA/Glutaric Anhydride (Zn(acac)₂-H₂O) | ~280°C | 23% |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature or time. filab.frtorontech.com It is widely used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers and other materials. torontech.comwikipedia.org

In research involving this compound, DSC is instrumental in characterizing the properties of polymers where it is used as a hardener or modifier. For example, in the study of epoxy-anhydride vitrimers, DSC was used to determine the glass transition temperature, which is crucial for defining the service temperature of the material. mdpi.com The research found that the Tg of networks formed by curing aminoglycidyl monomers with this compound could be as high as 140°C in non-catalyzed systems. mdpi.com

DSC has also been employed to study biobased thermosets. In a study on thermosets made from epoxidized linseed oil, adipic acid, and this compound, DSC analysis showed that increasing the this compound content led to an increase in both the total heat released during the curing reaction and the glass transition temperature. researchgate.net Similarly, research on modified kraft lignin demonstrated that esterification with anhydrides like succinic anhydride could increase the Tg, suggesting a broader application temperature range for the resulting composites. ncsu.edu

| Polymer System | Effect of this compound | Key Finding | Reference |

|---|---|---|---|

| Aminoglycidyl Resin/Glutaric Anhydride Vitrimers | Hardener | Achieved a high Tg of 140°C in non-catalyzed systems. | mdpi.com |

| Epoxidized Linseed Oil/Adipic Acid/Glutaric Anhydride Thermosets | Curing Agent | Increased this compound content raised the Tg and heat of reaction. | researchgate.net |

Microscopic and Surface Analysis

Understanding the morphology and surface composition of materials is crucial for optimizing their performance. Microscopic and surface analysis techniques provide detailed insights into the structure and elemental makeup of this compound-modified surfaces.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a versatile technique that provides high-resolution images of a sample's surface topography. hbku.edu.qamicrobenotes.com By scanning the surface with a focused beam of electrons, it generates signals that reveal information about the sample's surface features. hbku.edu.qa

In the context of battery research, SEM has been used to examine the morphology of electrodes cycled with and without this compound as an electrolyte additive. northwestern.edu In one study, pristine LiNi₀.₅Mn₀.₃Co₀.₂O₂ electrodes showed smooth primary particles. northwestern.edu After cycling in a baseline electrolyte, dark patches indicative of electrolyte decomposition were observed. northwestern.edu However, electrodes cycled with 0.5 or 1.0 wt% this compound exhibited only small, island-like deposits, suggesting that the additive helps to mitigate extensive decomposition on the electrode surface. northwestern.edu

SEM is also employed in the study of modified starches. For instance, research on cassava starch modified with this compound used SEM to observe changes in the surface morphology of the starch granules, indicating that the modification reaction occurred on both the surface and the interior of the granules. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Analysis and Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few nanometers of a material's surface. thermofisher.comeag.com

XPS has been instrumental in elucidating the role of this compound as an electrolyte additive in lithium-ion batteries. Studies have shown that this compound decomposes on the cathode surface, leading to changes in the surface chemistry. northwestern.eduresearchgate.net For example, XPS analysis of LiNi₀.₅Mn₀.₃Co₀.₂O₂ cathodes cycled with this compound revealed an increase in oxygen-containing species and a decrease in lithium fluoride (B91410) (LiF) species on the surface compared to electrodes cycled in a baseline electrolyte. northwestern.edu Specifically, the C 1s spectrum showed an increase in C-O and C=O species, and the O 1s spectrum indicated a significant increase in oxygen-containing species in the 531.0–535.0 eV range. northwestern.edu These findings suggest the formation of a protective film derived from the decomposition of this compound. northwestern.eduacs.org

In another application, XPS was used to confirm the covalent immobilization of peptides onto oxidized titanium surfaces, where this compound served as a linking agent. nih.govkcl.ac.uk The analysis verified that the modifications to the surface composition were consistent with the intended chemical reactions. nih.govkcl.ac.uk

| Electrolyte Additive | C 1s (%) | O 1s (%) | F 1s (%) | P 2p (%) |

|---|---|---|---|---|

| 1.0 wt% this compound | 64.02 | 23.29 | 10.82 | 1.88 |

| 0.5 wt% this compound | 61.55 | 17.67 | 19.12 | 1.65 |

| Baseline (No Additive) | 62.11 | 10.64 | 25.80 | 1.45 |

| Pristine | 66.26 | 4.67 | 29.07 | — |

Rheological and Mechanical Property Evaluation

The rheological and mechanical properties of materials are critical for their practical application. This compound can significantly influence these properties when used as a component in polymer systems.

Research has shown that this compound acts as an effective hardener in epoxy-based composites, enhancing their thermal stability and mechanical properties. In the development of biobased thermosets from epoxidized linseed oil, varying the ratio of adipic acid to this compound allowed for the tuning of mechanical properties, ranging from soft and flexible to hard and brittle materials. researchgate.net Specifically, as the this compound content increased, the Young's modulus rose from 25 MPa to 1477 MPa, and the tensile strength increased from 10.3 MPa to 25.7 MPa, while the elongation at break decreased. researchgate.net

Furthermore, the modification of starches with this compound has been shown to significantly improve viscosity and rheological properties. researchgate.net In one study, dually modified hydroxypropyl-glutaric anhydride starch exhibited a paste viscosity that was 6.72 times that of hydroxypropyl starch alone. researchgate.net The rheological behavior of modified starches is an important consideration for their use as thickeners in various applications. researchgate.net

Electrochemical Characterization in Battery Systems

In the field of energy storage, this compound has emerged as a promising electrolyte additive for improving the performance of lithium-ion and sodium-ion batteries. northwestern.eduseqens.comacs.orgrsc.org Electrochemical characterization techniques are essential for evaluating its impact on battery performance.